3-Nitro-6-azabenzo(a)pyrene N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138835-34-4 |
|---|---|
Molecular Formula |
C19H10N2O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
13-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-5-11-6-9-16(21(23)24)14-8-10-17(20)19(13)18(11)14/h1-10H |
InChI Key |
VUABPVGKRFXVOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
Synonyms |
3-nitro-6-azaBaP N-oxide 3-nitro-6-azabenzo(a)pyrene N-oxide |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro 6 Azabenzo a Pyrene N Oxide and Analogues
General Principles of Nitration in Polycyclic Azaarenes
The nitration of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues (azaarenes) is a cornerstone of electrophilic aromatic substitution. rushim.ruwikipedia.org The introduction of a nitro group (–NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgnih.gov The position of nitration on the aromatic ring is governed by the existing electronic landscape of the molecule. wikipedia.org
In polycyclic azaarenes, the nitrogen atom introduces a significant electronic perturbation. As a heteroatom more electronegative than carbon, it exerts a deactivating, electron-withdrawing effect on the aromatic system, making electrophilic substitution more challenging than in the parent PAH. rushim.ru Furthermore, the nitrogen atom's lone pair of electrons can be protonated in the strongly acidic conditions of nitration, further deactivating the ring system.
The regioselectivity of nitration is also heavily influenced by the position of the nitrogen atom. The deactivating effect is strongest at the positions alpha and gamma to the nitrogen, while the beta positions are less affected. This often directs the incoming electrophile to specific rings or positions within the polycyclic structure. The formation of an N-oxide, by treating the azaarene with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), can alter these directing effects. The N-oxide group is electron-donating through resonance and can activate the aromatic system towards electrophilic attack, often directing substitution to the positions ortho and para to the N-oxide.
Specific Synthesis Protocols for 3-Nitro-6-azabenzo(a)pyrene N-oxide
The synthesis of this compound begins with the parent compound, 6-azabenzo(a)pyrene (B14326194). This precursor is first converted to its N-oxide. The subsequent nitration of 6-azabenzo(a)pyrene N-oxide with fuming nitric acid in acetic anhydride (B1165640) at low temperatures (0-5°C) yields a mixture of nitro isomers. acs.org
The primary products of this reaction are 1-nitro-6-azabenzo(a)pyrene (B164762) N-oxide and this compound. acs.org The separation of these isomers is typically achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure 3-nitro isomer. acs.org
Table 1: Synthesis and Properties of Nitro-6-azabenzo(a)pyrene N-oxide Isomers
| Compound | Starting Material | Reagents | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 1-Nitro-6-azabenzo(a)pyrene N-oxide | 6-azabenzo(a)pyrene N-oxide | fuming HNO₃, Ac₂O | 28% | 293-294 |
| This compound | 6-azabenzo(a)pyrene N-oxide | fuming HNO₃, Ac₂O | 35% | 301-302 |
Data sourced from Fukuhara et al., 1992. acs.org
Preparation of Isomeric Forms (e.g., 1-Nitro-6-azabenzo(a)pyrene N-oxide)
As mentioned in the previous section, the nitration of 6-azabenzo(a)pyrene N-oxide produces both the 1-nitro and 3-nitro isomers simultaneously. acs.org Therefore, the synthesis protocol for 1-Nitro-6-azabenzo(a)pyrene N-oxide is inherent to the synthesis of the 3-nitro isomer. The key to obtaining the pure 1-nitro isomer lies in the careful separation of the product mixture.
The reaction mixture, after neutralization, is subjected to extraction and then column chromatography. Elution with a suitable solvent system allows for the separation of the isomers based on their differing polarities. The 1-nitro isomer is typically collected as a distinct fraction from the 3-nitro isomer. acs.org The identity and purity of the isolated 1-Nitro-6-azabenzo(a)pyrene N-oxide are confirmed through analytical techniques such as melting point determination and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. acs.org
Synthetic Approaches for Related Metabolites and Analogues for Mechanistic Inquiry
To understand the biological mechanisms of action, researchers require access to various metabolites and synthetic analogues. For the 6-azabenzo(a)pyrene series, this includes phenolic derivatives and the parent nitroarenes without the N-oxide functionality.
The synthesis of 1-nitro- and 3-nitro-6-azabenzo(a)pyrene (the deoxygenated analogues) can be achieved by the deoxygenation of the corresponding N-oxides. This is typically accomplished using a reducing agent such as phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent. acs.org
For the preparation of phenolic metabolites, such as hydroxy-6-azabenzo(a)pyrenes, different synthetic strategies are required. While the direct synthesis of these specific metabolites is not detailed in the provided search results, general methods for introducing hydroxyl groups onto polycyclic aromatic systems often involve multi-step sequences. These can include the use of a directing group to introduce a functional group that can later be converted to a hydroxyl group.
The synthesis of other analogues, such as 6-substituted benzo[a]pyrene (B130552) derivatives, has been explored to investigate structure-activity relationships. For instance, benzo[a]pyrene-6-carbaldehyde serves as a versatile starting material for a variety of 6-substituted derivatives. rsc.org Although not azaarenes, the synthetic principles for functionalizing the 6-position of the benzo[a]pyrene core are relevant for creating a library of compounds for mechanistic studies.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Application of High-Resolution Techniques for Quantification in Complex Research Matrices
The accurate quantification of 3-Nitro-6-azabenzo(a)pyrene N-oxide in intricate research matrices, such as environmental samples and biological tissues, necessitates the use of highly sensitive and selective analytical methodologies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.govfrontiersin.org This method offers the requisite sensitivity to detect the trace levels at which this compound is often found.
In a typical workflow, the sample undergoes an extraction process, often solid-phase extraction (SPE), to isolate the analyte from interfering matrix components. nih.gov The extract is then concentrated and injected into the LC-MS/MS system. The chromatographic separation is usually achieved on a C18 reversed-phase column, which separates the compound from other polycyclic aromatic compounds. nih.gov
For detection, the mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov The choice of precursor and product ions is critical for the unambiguous identification and quantification of the target analyte. While a specific validated method for this compound is not widely published, the principles of LC-MS/MS quantification for related compounds, such as benzo[a]pyrene (B130552) and other nitro-PAHs, are well-established. nih.govnih.gov A study has successfully detected 1- and 3-nitro-6-azabenzo[a]pyrene (B145465) N-oxides in the semivolatile phase of airborne particulate matter and diesel emissions, demonstrating the feasibility of their analysis in complex samples.
Below is an interactive data table illustrating typical parameters for an LC-MS/MS method for the quantification of a nitrated polycyclic aromatic compound.
Vibrational Spectroscopy (IR and Raman) for Investigating Molecular Structures and Reactivity
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable insights into the molecular structure and bonding of this compound. sfasu.eduepa.gov These methods are particularly useful for identifying characteristic functional groups and understanding how structural modifications influence the vibrational modes of the molecule. sfasu.eduepa.gov
The table below summarizes the characteristic vibrational frequencies for the key functional groups present in this compound.
Mass Spectrometry-based Methods for Characterization of Metabolites and DNA Adducts
Mass spectrometry (MS) is an indispensable tool for the characterization of metabolites and DNA adducts of this compound. rsc.org These analyses are critical for elucidating the mechanisms of toxicity and carcinogenicity. LC-MS/MS is the technique of choice for these studies, providing the sensitivity and structural information needed to identify these biomolecules in complex biological matrices. frontiersin.orgnih.gov
The metabolic activation of nitro-PAHs can lead to the formation of various metabolites, which can then bind to DNA to form adducts. documentsdelivered.comnih.gov For this compound, metabolic pathways may involve reduction of the nitro group and/or enzymatic oxidation of the polycyclic aromatic system.
A key diagnostic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H-16]⁺). nih.govresearchgate.net This, along with the characteristic fragmentation of the nitro group (loss of NO and NO₂), provides strong evidence for the identification of the parent compound and its metabolites. miamioh.eduyoutube.com The fragmentation patterns of DNA adducts are more complex but can be systematically analyzed to determine the site of adduction on the DNA base and the structure of the adducted metabolite. frontiersin.orgnih.gov
The following table summarizes the expected mass spectrometric fragmentation patterns for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Relevant to Biological Activity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, which is essential for confirming its identity and understanding its electronic structure. sfasu.edunih.gov
While the complete NMR assignment for this compound is not available in the public domain, data from the closely related 1- and 3-nitrobenzo[a]pyrenes can be used to predict the expected chemical shifts. sfasu.edunih.gov The introduction of the nitro group generally leads to a downfield shift for nearby protons due to its electron-withdrawing nature. sfasu.edu The presence of the nitrogen atom in the aromatic ring and the N-oxide functionality will also significantly influence the chemical shifts of adjacent and peri-protons.
The table below provides a qualitative prediction of the ¹H NMR chemical shifts for the aromatic protons of this compound, based on data from related compounds.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the unambiguous assignment of all proton and carbon signals. sfasu.edu
Computational and Theoretical Investigations of 3 Nitro 6 Azabenzo a Pyrene N Oxide
Quantum Chemical Calculations for Electronic Structure Determination
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 3-Nitro-6-azabenzo(a)pyrene N-oxide. nih.gov Methods such as DFT with the B3LYP functional and various basis sets, as well as Hartree-Fock calculations, have been utilized to determine its equilibrium geometry, relative energies, and various electronic properties. nih.govresearchgate.net These theoretical approaches allow for a detailed examination of the molecule's electronic landscape, which is crucial for understanding its reactivity and interactions with biological macromolecules.
The dipole moment (μ) and electronic dipole polarizability (α) are key electronic properties that influence a molecule's interactions and have been a focus of computational studies on this compound. nih.gov DFT calculations have shown that the dipole moment of this compound is significantly larger than its isomer, 1-nitro-6-azabenzo(a)pyrene (B164762) N-oxide. nih.gov Specifically, the dipole moment of the 3-nitro isomer is approximately three times that of the 1-nitro isomer. nih.gov This substantial difference in polarity is considered a key factor in its heightened mutagenic activity. nih.govresearchgate.net
The higher dipole moment of this compound suggests stronger electrostatic and inductive interactions with its biological targets, such as the active sites of enzymes involved in metabolic activation. nih.gov This enhanced interaction capacity is believed to facilitate more effective binding to these enzymes, thereby promoting the metabolic processes that lead to its mutagenic effects. nih.gov While polarizability does not appear to be a determining factor in the differential mutagenic behavior between the isomers, the pronounced difference in dipole moments provides a strong correlation with the observed biological activity. nih.gov
Investigations into the nonlinear optical (NLO) properties, such as first-order hyperpolarizabilities (β), have also been conducted. researchgate.net These studies, using methods like Hartree-Fock and Coulomb-attenuating DFT, have revealed that while properties like ionization energy and electron affinity are not heavily influenced by the nitro substituent's position, the dipole moment and hyperpolarizabilities are significantly dependent on isomerization. researchgate.net The distinct polarity of this compound, as quantified by its dipole moment, remains a critical descriptor linked to its potent mutagenicity. researchgate.net
Table 1: Calculated Dipole Moments of Nitro-6-azabenzo[a]pyrene N-oxide Isomers
| Compound | Calculated Dipole Moment (Debye) |
|---|---|
| 1-Nitro-6-azabenzo(a)pyrene N-oxide | ~2.5 D (Value inferred from factor of 3 difference) |
| This compound | ~7.5 D (Value inferred from factor of 3 difference) |
Note: Exact values can vary with the level of theory and basis set used. The values presented are based on the reported threefold difference between the isomers. nih.govresearchgate.net
Theoretical calculations have been employed to determine the vertical ionization potential (IP) and vertical electron affinity (EA) of this compound. nih.gov These parameters provide insight into the molecule's ability to lose or gain an electron, respectively, which is relevant to its redox properties and metabolic activation.
DFT calculations indicate that the vertical ionization energy for this compound is lower than that of its parent compound, 3-nitro-6-azabenzo[a]pyrene (B145465). researchgate.net Conversely, its vertical electron affinity is higher. researchgate.net This suggests that the N-oxide derivative is more easily oxidized and more readily accepts an electron compared to its non-oxidized counterpart. researchgate.net However, when comparing this compound to its 1-nitro isomer, the ionization potentials and electron affinities are found to be quite similar. nih.gov This similarity implies that these specific electronic properties are not the primary drivers of the significant difference in mutagenic activity observed between the two isomers. nih.gov The processes of nitroreduction and oxidation are not considered to be the key determinants of their distinct mutagenic behaviors. nih.gov
Table 2: Calculated Electronic Properties of this compound and Related Compounds
| Compound | Vertical Ionization Potential (IP) | Vertical Electron Affinity (EA) |
|---|---|---|
| 3-Nitro-6-azabenzo(a)pyrene | Higher than N-oxide derivative | Lower than N-oxide derivative |
| This compound | Lower than parent compound, similar to 1-nitro isomer | Higher than parent compound, similar to 1-nitro isomer |
| 1-Nitro-6-azabenzo(a)pyrene N-oxide | Similar to 3-nitro isomer | Similar to 3-nitro isomer |
Note: This table provides a qualitative comparison based on theoretical findings. nih.govresearchgate.net
The mapping of the molecular electrostatic potential (MEP) and the analysis of charge distribution are crucial for understanding the reactive sites of this compound. nih.gov DFT calculations have been used to generate MEP maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov
Theoretical Modeling of Reaction Pathways and Identification of Electrophilic Intermediates
The carcinogenicity of many nitroaromatic compounds is linked to their metabolic activation to electrophilic intermediates that can form adducts with DNA. While specific theoretical modeling of the complete reaction pathways for this compound is not extensively detailed in the provided search results, the computational findings strongly suggest the importance of its electronic properties in this process.
The high mutagenicity of this compound in Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, points towards a mechanism involving the formation of DNA adducts. nih.gov The theoretical results, particularly the large dipole moment and unique charge distribution, support the idea that this compound can bind more effectively to the enzymes involved in its mutagenic activation. nih.gov This enhanced binding would facilitate the metabolic steps, likely involving nitroreduction, that lead to the formation of reactive electrophilic intermediates such as hydroxylamines or nitrenium ions. These intermediates are known to be capable of reacting with DNA, leading to mutations.
Molecular and Cellular Genotoxicity of 3 Nitro 6 Azabenzo a Pyrene N Oxide
Mutagenic Potency Assessment in Bacterial Systems (e.g., Salmonella typhimurium strains TA98, YG1021, YG1024)
The mutagenic potential of 3-Nitro-6-azabenzo(a)pyrene N-oxide has been evaluated using the Salmonella typhimurium reverse mutation assay, a widely accepted method for screening chemical mutagens. This compound has demonstrated significant mutagenic activity, particularly in the TA98 strain, which is sensitive to frameshift mutagens. Research has shown that this compound is a highly potent mutagen in this system.
Table 1: Mutagenic Potency of this compound and its Isomer in Salmonella typhimurium TA98
| Compound | Mutagenic Potency (revertants/nmol) |
| This compound | 396,000 |
| 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide | 36,100 |
This data indicates the high mutagenic potential of the 3-nitro isomer in the TA98 strain.
Evaluation of Genotoxic Effects in Mammalian Cell Culture Systems (e.g., Chinese Hamster Lung Fibroblast (CHL) cells)
The genotoxicity of this compound has also been investigated in mammalian cell systems, providing insights into its potential effects in more complex biological environments. Chinese Hamster Lung (CHL) fibroblast cells have been utilized for these assessments.
Micronucleus assays are employed to detect the formation of small, extranuclear bodies that contain chromosomal fragments or whole chromosomes left behind during cell division. The induction of micronuclei is a hallmark of genotoxic damage. Studies have demonstrated that this compound markedly induces the formation of micronucleated polychromatic erythrocytes (MNPCEs). nih.gov A clear dose-dependent increase in micronucleus induction was observed, highlighting the compound's clastogenic and/or aneugenic activity. oup.com
Table 2: Micronucleus Induction by this compound in Mammalian Systems
| Compound | System | Effect |
| This compound | Mouse MNPCEs | Marked increase in micronuclei nih.gov |
| 1-Nitro-6-azabenzo(a)pyrene N-oxide | Mouse MNPCEs | Marked induction of micronuclei nih.gov |
| 3-Nitro-6-azabenzo(a)pyrene | Mouse MNPCEs | Dose-dependent increase in micronuclei nih.gov |
| 1-Nitro-6-azabenzo(a)pyrene | Mouse MNPCEs | Dose-dependent increase in micronuclei nih.gov |
This table summarizes the observed effects on micronucleus formation.
To further characterize its genotoxic profile, this compound has been subjected to chromosomal aberration analysis in CHL cells. This assay directly visualizes structural damage to chromosomes. Following treatment with the compound, a significant increase in chromosomal aberrations was observed. The primary types of aberrations induced were chromatid exchanges. nih.govoup.com This indicates that the compound causes DNA damage during the S or G2 phase of the cell cycle.
Table 3: Chromosomal Aberrations Induced by this compound in CHL Cells (48h treatment)
| Compound | Types of Aberrations Observed | Potency |
| This compound | Mainly chromatid exchanges nih.govoup.com | More potent than the 1-position isomer nih.gov |
| 1-Nitro-6-azabenzo(a)pyrene N-oxide | Mainly chromatid exchanges nih.govoup.com | Less potent than the 3-position isomer nih.gov |
| 3-Nitro-6-azabenzo(a)pyrene | Chromatid breaks and exchanges nih.govoup.com | Data not available for direct comparison |
| 1-Nitro-6-azabenzo(a)pyrene | Chromatid breaks and exchanges nih.govoup.com | Data not available for direct comparison |
This table outlines the types of chromosomal damage induced by the compound and its isomer.
Comparative Genotoxicity with Isomers, Parent Compounds, and Related Nitroarenes
The genotoxicity of this compound is notably influenced by its chemical structure, particularly the position of the nitro group and the presence of the N-oxide function.
When compared to its isomer, 1-Nitro-6-azabenzo(a)pyrene N-oxide , the 3-nitro isomer exhibits significantly higher mutagenic potency in Salmonella typhimurium TA98. nih.gov Similarly, in mammalian cells, the 3-nitro substituted derivative is more potent at inducing chromosomal aberrations than the 1-nitro substituted counterpart. nih.gov
In comparison to its non-oxidized parent compound, 3-Nitro-6-azabenzo(a)pyrene , the N-oxide derivative shows a different profile of chromosomal damage, inducing mainly chromatid exchanges, whereas the former induces both chromatid breaks and exchanges. nih.govoup.com Studies on micronucleus induction also indicate that this compound is a potent inducer. nih.gov
The parent aza-polycyclic aromatic hydrocarbon, 6-azabenzo(a)pyrene (B14326194) , and its N-oxide are generally inactive in Salmonella strains TA98 and TA100 without metabolic activation. oup.com This underscores the critical role of the nitro group in the high mutagenicity of this compound. The electrochemical reduction of the N-oxide derivatives to anion radicals is believed to be a crucial step in their metabolic activation. nih.gov
Metabolic Activation Pathways and Enzyme Interactions
Role of Nitroreduction in the Bioactivation Cascade
The reduction of the nitro group is a critical step in the metabolic activation of many nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including 3-Nitro-6-azabenzo(a)pyrene N-oxide. nih.govnih.gov This process, known as nitroreduction, proceeds through a series of intermediates, including nitroso and N-hydroxylamino derivatives. nih.gov The N-hydroxylamino metabolite is a key reactive intermediate that can lead to the formation of DNA adducts, which are implicated in the mutagenic and carcinogenic effects of these compounds. nih.gov
The position of the nitro group on the benzo[a]pyrene (B130552) ring system significantly influences the compound's mutagenic potential, suggesting that the efficiency of nitroreduction is a key determinant of activity. nih.gov For instance, nitro-PAHs with the nitro group at the 3-position are often more mutagenic than those with the substitution at other positions. nih.gov The bioactivation cascade is initiated by the enzymatic reduction of the nitro group, leading to the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules like DNA. nih.gov
Identification of Involved Enzyme Systems
A variety of enzyme systems are implicated in the metabolic activation of this compound and related compounds. These include both cytosolic and microsomal enzymes. nih.govnih.gov
Nitroreductases: These enzymes are central to the nitroreduction pathway. nih.gov Bacterial nitroreductases, which are NAD(P)H-dependent flavoenzymes, can efficiently reduce nitro groups. nih.gov In mammalian systems, several enzymes possess nitroreductase activity, including NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase (NQO1). nih.gov
Microsomal Enzymes (Rat Liver S9): The S9 fraction from rat liver, which contains a mixture of microsomal and cytosolic enzymes, has been shown to be effective in the metabolic activation of nitro-PAHs. nih.govnih.gov Studies have demonstrated that under anaerobic conditions, rat liver S9 mix can reduce dinitrobenzo[a]pyrenes to their corresponding amino derivatives, highlighting the role of microsomal enzymes in the nitroreduction process. nih.gov For related compounds like 3-nitrobenzo[a]pyrene, rat liver microsomes produce the amino metabolite under anaerobic conditions. nih.gov
Acetyltransferases: Following nitroreduction to the N-hydroxylamino intermediate, N-acetyltransferases (NATs) can further activate the compound through O-acetylation. nih.gov This creates a more reactive ester that can spontaneously decompose to a nitrenium ion, a potent electrophile that readily forms DNA adducts. nih.gov
The following table summarizes the key enzyme systems involved in the bioactivation of nitro-PAHs.
| Enzyme System | Role in Bioactivation | Cellular Location |
| Nitroreductases | Catalyze the reduction of the nitro group to reactive intermediates. | Cytosol, Microsomes |
| NADPH: P450 Oxidoreductase | A key microsomal flavoenzyme with nitroreductase activity. | Microsomes |
| NAD(P)H-Quinone Oxidoreductase (NQO1) | A cytosolic enzyme that can participate in nitroreduction. | Cytosol |
| Rat Liver S9 | A mixture of enzymes capable of metabolizing nitro-PAHs. | Microsomes, Cytosol |
| N-Acetyltransferases (NATs) | Catalyze the O-acetylation of N-hydroxylamino intermediates. | Cytosol |
Significance of Electrochemical Reduction in Metabolic Activation
Electrochemical studies provide valuable insights into the reduction potential of nitroaromatic compounds and can serve as a proxy for their susceptibility to metabolic nitroreduction. acs.org The electrochemical reduction of compounds like 4-nitropyridine-N-oxide has been examined to understand the sequence of electron and proton additions during the reduction process. capes.gov.br
A lower (less negative) reduction potential generally correlates with a greater ease of enzymatic reduction. acs.org This relationship suggests that compounds that are more readily reduced electrochemically are also more likely to be activated via the nitroreduction pathway in biological systems. Computational studies on 1- and 3-nitro-6-azabenzo[a]pyrene (B145465) N-oxide have explored their electronic properties, which are related to their reduction potential and, consequently, their mutagenic activity. nih.gov While nitroreduction is a key factor, other properties like the dipole moment may also play a significant role in the differential mutagenicity between isomers, as a larger dipole moment could facilitate more effective binding to the active site of metabolizing enzymes. nih.gov
Investigation of Alternative Metabolic Pathways, including Ring Oxidation leading to Hydroxylated Metabolites
In addition to nitroreduction, ring oxidation represents an alternative or parallel pathway for the metabolic activation of nitro-PAHs. nih.govnih.gov This pathway is catalyzed by cytochrome P450 monooxygenases and leads to the formation of phenols, dihydrodiols, and epoxides on the aromatic ring system. nih.govnih.gov
Studies on 1-nitropyrene (B107360) have also highlighted the importance of ring oxidation, where hydroxylated metabolites and epoxides were found to be mutagenic. nih.gov This suggests that for this compound, the formation of hydroxylated metabolites through ring oxidation is a plausible alternative activation pathway.
The following table outlines the potential metabolites from both nitroreduction and ring oxidation pathways.
| Metabolic Pathway | Key Metabolites | Biological Significance |
| Nitroreduction | Nitroso, N-hydroxylamino, and amino derivatives | Formation of reactive electrophiles that bind to DNA. |
| Ring Oxidation | Dihydrodiols (e.g., trans-7,8-dihydrodiol, trans-9,10-dihydrodiol) | Precursors to highly mutagenic diol epoxides. |
| Hydroxylated metabolites (phenols) | Can be directly mutagenic or further metabolized. |
Dna Adduct Formation and Molecular Mechanisms of Interaction
Characterization and Identification of Specific DNA Adducts Formed by 3-Nitro-6-azabenzo(a)pyrene N-oxide
Direct experimental characterization of the specific DNA adducts formed by this compound is not extensively detailed in the current body of scientific literature. However, the metabolic pathways and resulting DNA adducts of structurally similar nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have been studied, offering valuable insights into the likely adducts formed by this compound.
For the related compound, 3-nitrobenzo[a]pyrene, two primary pathways of metabolic activation lead to DNA adduct formation. One pathway involves ring oxidation, leading to the formation of a diol epoxide, which then reacts with DNA. The other, more direct pathway for nitro-PAHs, involves the reduction of the nitro group. This nitroreduction pathway is considered a major route for the metabolic activation of many mutagenic nitro-PAHs. nih.govosti.gov
Studies on 3-nitrobenzo[a]pyrene have identified a major DNA adduct as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P, which results from the reaction of the diol epoxide metabolite with DNA. nih.govosti.gov Another significant adduct, formed via the nitroreduction pathway, is 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P. nih.govosti.gov It is plausible that this compound forms analogous adducts following similar metabolic activation routes.
Determination of Nucleophilic Sites of Adduct Formation within DNA (e.g., guanine-N2)
The primary nucleophilic site for the formation of DNA adducts by many activated PAHs and nitro-PAHs is the exocyclic amino group of guanine (B1146940) (N2-dG). nih.govosti.govnih.govnih.gov This is followed to a lesser extent by adenine (B156593) (N6-dA) and cytosine. nih.gov
Research on the closely related 3-nitrobenzo[a]pyrene has consistently shown that the N2 position of deoxyguanosine is the principal target for covalent modification. nih.govosti.gov For instance, the reaction of N-hydroxy-3-aminobenzo[a]pyrene, a reduced metabolite, with calf thymus DNA predominantly yields 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene. nih.gov Similarly, the diol epoxide of 3-nitrobenzo[a]pyrene also forms an adduct at the N2 position of guanine. nih.govosti.gov Given these findings, it is highly probable that the N2 position of guanine is also the primary nucleophilic site for DNA adduct formation by the reactive metabolites of this compound.
Table 1: Common Nucleophilic Sites in DNA for Adduct Formation by Activated PAHs
| Nucleobase | Primary Site of Adduction |
| Guanine | N2-exocyclic amino group |
| Adenine | N6-exocyclic amino group |
| Cytosine | N4-exocyclic amino group |
Mechanistic Insights into Arylnitrenium Ion Formation and DNA Covalent Binding
The formation of a highly reactive arylnitrenium ion is a critical step in the metabolic activation of many nitroaromatic compounds, leading to their covalent binding to DNA and subsequent mutagenicity. nih.govnih.govresearchgate.netrsc.org This process typically involves the enzymatic reduction of the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH) intermediate. The N-hydroxyarylamine can then be further activated, often through protonation or esterification (e.g., O-acetylation or O-sulfation), to form a reactive ester which subsequently heterolytically cleaves to yield the electrophilic arylnitrenium ion (Ar-NH+). nih.gov
This highly unstable arylnitrenium ion can then attack nucleophilic sites in DNA, primarily the N2 position of guanine, to form a stable covalent adduct. nih.govosti.govnih.gov The formation of this adduct disrupts the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. For this compound, it is hypothesized that a similar enzymatic reduction of the nitro group leads to the formation of a corresponding arylnitrenium ion, which is the ultimate carcinogenic species responsible for DNA damage.
Correlation between DNA Adduct Levels and Observed Mutagenic and Genotoxic Outcomes
A direct quantitative correlation between the levels of specific DNA adducts formed by this compound and its mutagenic potency has not been explicitly established in published research. However, the compound has been identified as an exceptionally potent mutagen.
In studies using the Salmonella typhimurium tester strain TA98, which is sensitive to frameshift mutagens, this compound exhibited extremely high mutagenicity. nih.gov The formation of covalent DNA adducts is widely accepted as the initiating event for the mutagenicity of nitro-PAHs. nih.govnih.gov Therefore, the high mutagenic activity of this compound is strongly indicative of efficient metabolic activation to a DNA-reactive species and the formation of significant levels of pro-mutagenic DNA adducts.
Computational studies have suggested that the high mutagenicity of the 3-nitro isomer compared to the 1-nitro isomer may be related to its electronic properties, such as a larger dipole moment, which could facilitate more effective binding to the active site of the enzymes involved in its metabolic activation. nih.gov
Table 2: Mutagenic Activity of this compound
| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) |
| This compound | TA98 | 396,000 |
| 1-Nitro-6-azabenzo(a)pyrene (B164762) N-oxide | TA98 | 36,100 |
Data from Fukuhara et al., 1992, as cited in Stojić et al., 2015. nih.gov
Involvement of Oxidative DNA Damage and Reactive Oxygen Species Generation in Genotoxicity
In addition to the formation of bulky DNA adducts, the genotoxicity of many PAHs and nitro-PAHs can be mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage. plos.orgmdpi.com ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can be produced during the metabolic cycling of these compounds. nih.govresearchgate.net
These reactive species can induce a variety of oxidative DNA lesions, including oxidized bases (e.g., 8-hydroxy-2'-deoxyguanosine (B1666359) or 8-oxo-dG) and single- or double-strand breaks. nih.govepa.gov While the primary mechanism of genotoxicity for many nitro-PAHs is believed to be through DNA adduction, the contribution of oxidative stress cannot be discounted. For instance, exposure to benzo[a]pyrene (B130552), the parent PAH, can lead to the formation of 8-oxo-dG. epa.gov
Structure Activity Relationships Sar in 3 Nitro 6 Azabenzo a Pyrene N Oxide Derivatives
Influence of Nitro Group Positional Isomerism (e.g., 1- vs. 3-substitution) on Mutagenic Potency
The position of the nitro group on the azabenzo(a)pyrene skeleton is a critical determinant of mutagenic potency. Research has consistently shown that nitro-substitution at the 3-position of the benzo[a]pyrene (B130552) aromatic ring system results in significantly higher mutagenicity compared to substitution at the 1-position. nih.gov
This principle holds true for the N-oxide derivatives. In studies using the Salmonella typhimurium tester strain TA98, which is sensitive to frameshift mutagens, 3-nitro-6-azabenzo(a)pyrene N-oxide (3-N-6-ABPO) demonstrates extraordinarily high mutagenic activity. Its potency is estimated to be over ten times greater than that of its positional isomer, 1-nitro-6-azabenzo(a)pyrene (B164762) N-oxide (1-N-6-ABPO). nih.gov The mutagenic activation process appears to differ based on the substitution position of the nitro group. nih.gov
| Compound | Mutagenic Potency (revertants/nmol) in S. typhimurium TA98 |
|---|---|
| This compound | 396,000 nih.gov |
| 1-Nitro-6-azabenzo(a)pyrene N-oxide | 36,100 nih.gov |
Impact of N-oxidation on Biological Activity and Electronic Properties
The introduction of an N-oxide functional group to the nitrogen atom in the aza-aromatic ring system is a pivotal structural feature that profoundly enhances biological activity. Both 1- and 3-nitro-6-azabenzo(a)pyrene and their corresponding N-oxides are recognized as highly mutagenic nitrated azaarenes. nih.govacs.org The N-oxidation process is a key step that can amplify the mutagenic potential of these compounds. nih.gov
The nitro group is an electron-withdrawing moiety that deactivates certain positions in the aromatic ring and alters the molecule's polarity. mdpi.com N-oxidation further modifies the electronic properties of the molecule. This alteration can affect how the compound interacts with biological systems, including metabolic enzymes responsible for activation. The enhanced mutagenicity of the N-oxide derivatives suggests that this structural change facilitates the formation of reactive intermediates that can damage DNA.
| Compound | Key Structural Feature | General Biological Impact |
|---|---|---|
| 3-Nitro-6-azabenzo(a)pyrene | Aza-aromatic ring | Mutagenic nih.gov |
| This compound | Aza-aromatic N-oxide | Extremely high mutagenicity nih.gov |
Environmental Research and Occurrence of 3 Nitro 6 Azabenzo a Pyrene N Oxide
Identification of Sources in Atmospheric Particulate Matter
3-Nitro-6-azabenzo(a)pyrene N-oxide has been identified as a component of atmospheric particulate matter, originating from various combustion processes. nih.gov Research has pinpointed its presence in the emissions from both mobile and stationary sources.
Diesel and Gasoline Engine Emissions: The compound is detected in the semivolatile phase of diesel engine emissions. nih.gov The semivolatile phase consists of substances that can exist in both the gas and particle phases in the atmosphere. nih.gov While its related compounds, 1-nitro-6-azabenzo(a)pyrene (B164762) and 3-nitro-6-azabenzo(a)pyrene, were found in gasoline engine emissions, this compound was specifically identified in diesel exhaust. nih.gov
General Airborne Particulate Matter: Beyond specific vehicle emissions, this compound is also found in general airborne particulate samples, indicating a wider distribution from various combustion by-products. nih.gov Nitro-PAHs are known to be produced during the incomplete combustion of organic materials such as fossil fuels and wood. nih.govnih.gov
Combustion By-products: The formation of nitro-PAHs is associated with combustion processes where polycyclic aromatic hydrocarbons (PAHs) and azaarenes react with nitrogen oxides (NOx) present in the exhaust. aaqr.org These compounds are found in a range of combustion-related materials, including coal fly ash and emissions from various heaters. researchgate.net
Understanding Formation Mechanisms in the Environment
The formation of this compound is a result of chemical reactions involving its parent compounds in the environment. Azaarenes, which are PAHs with one or more carbon atoms replaced by nitrogen, and their parent PAHs can undergo nitration reactions.
Reactions with Nitrogen Oxides: The primary mechanism for the formation of nitro-PAHs in the atmosphere involves the reaction of PAHs with nitrogen oxides. aaqr.org This can occur through gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals, particularly for gas-phase PAHs. aaqr.org For particle-bound PAHs, heterogeneous reactions with nitrogen dioxide (NO2) and nitric acid are key pathways. aaqr.org
Nitration of Azaarenes: As an N-oxide derivative of a nitrated azaarene, the formation of this compound involves two key transformations: the nitration of the aromatic ring and the oxidation of the nitrogen atom in the azaarene structure. nih.govnih.gov Environmental nitration processes have been shown to enhance the mutagenic potential of aromatic compounds. acs.org The presence of the N-oxide functional group suggests an oxidation reaction occurs on the nitrogen atom of the parent azaarene, 6-azabenzo(a)pyrene (B14326194). nih.govnih.gov
Analytical Detection and Quantification in Environmental Samples
The detection and quantification of this compound in complex environmental matrices like airborne particulate matter require sophisticated analytical techniques.
Sample Collection: The compound is found in the semivolatile phase of airborne particulate matter. nih.gov This phase is typically collected by drawing air through a filter (like a Teflon-coated fiber filter) to capture particulate matter, followed by an adsorbent resin (such as XAD-4) to trap semivolatile organic compounds. nih.gov
Extraction and Separation: After collection, the compounds are extracted from the filter and resin using a solvent like dichloromethane. The extract is then often separated into acidic, neutral, and basic fractions to simplify the analysis. nih.gov this compound and its related compounds are found in the basic fraction. nih.gov
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) is a key technique used for the purification of these compounds. nih.gov Direct analysis by Gas Chromatography (GC) can be difficult due to the potential for these compounds to be absorbed onto the GC column packing material. nih.gov Following HPLC separation, mass spectrometry (MS) is used for identification and quantification. nih.gov
The concentrations of this compound detected in environmental samples are typically very low, in the nanogram per gram range. nih.gov
Table 1: Concentration of this compound and Related Compounds in Environmental Samples
Data sourced from a study on mutagens in the semivolatile phase of airborne particulate matter and vehicle emissions. nih.gov
Environmental Fate and Transformation Processes
The environmental fate of this compound is determined by processes that can degrade or transform the molecule.
Photo-oxidation and Degradation: Polycyclic aromatic hydrocarbons and their derivatives are known to be susceptible to photochemical oxidation. mdpi.com While specific studies on the photo-oxidation of this compound are limited, research on the related compound 6-nitrobenzo[a]pyrene shows that it is photolabile and can release nitric oxide (NO) upon irradiation with visible light. nih.gov This photodegradation also leads to the formation of the 6-oxyBaP radical and subsequently BaP quinones. nih.gov This suggests that photochemistry could be a significant transformation pathway for nitrated benzo[a]pyrene (B130552) derivatives in the environment. The orientation of the nitro group relative to the aromatic system is believed to be important for these light-induced reactions. nih.gov
Biotransformation: While not extensively studied for this specific compound, the general biotransformation of nitro-PAHs involves metabolic reduction of the nitro group. nih.gov For instance, dinitrobenzo[a]pyrenes can be reduced by liver enzymes to form amino derivatives. nih.gov This indicates that biological processes could also play a role in the transformation of this compound in various environmental compartments.
Future Directions and Research Gaps
Elucidation of Specific Enzymatic Systems and Regulatory Mechanisms in Bioactivation
A critical area for future investigation is the precise identification of the enzymatic systems responsible for the metabolic activation of 3-Nitro-6-azabenzo(a)pyrene N-oxide. The bioactivation of nitroaromatic compounds is a key step in their toxicity, often involving the reduction of the nitro group to reactive intermediates that can form DNA adducts.
The primary enzymatic players in the metabolism of nitroaromatic compounds are broadly categorized as nitroreductases and cytochrome P450 (CYP) enzymes. nih.gov Bacterial nitroreductases, often found in the gut microbiota, are known to be highly efficient in reducing nitro groups. nih.gov In mammalian systems, while some nitroreductase activity exists, CYP enzymes, particularly in the liver, play a significant role in both the activation and detoxification of xenobiotics. nih.govnih.gov For instance, studies on the parent compound, benzo(a)pyrene, have implicated CYP1A1, CYP1B1, CYP2C19, and CYP3A4 in its metabolic activation. nih.govnih.gov
Future research should aim to:
Identify Specific Isoforms: Determine which specific bacterial nitroreductase and mammalian CYP isoforms are responsible for the metabolism of this compound. This can be achieved using in vitro assays with recombinant enzymes and in vivo studies with knockout animal models.
Characterize Metabolic Pathways: Fully delineate the metabolic pathways, identifying the stable and reactive metabolites formed. This includes investigating the role of the N-oxide functional group in directing metabolism.
Investigate Regulatory Mechanisms: Elucidate the regulatory mechanisms governing the expression of the identified enzymes. This includes studying the potential for induction or inhibition of these enzymes by this compound itself or by co-exposure to other environmental contaminants. Understanding these regulatory networks is crucial for assessing inter-individual variability in susceptibility.
| Enzyme Class | Potential Role in Metabolism of this compound | Key Research Questions |
| Nitroreductases | Reduction of the nitro group to reactive intermediates (e.g., nitroso, hydroxylamine). | Which specific bacterial and mammalian nitroreductases are involved? What is the efficiency of reduction? |
| Cytochrome P450 (CYP) Enzymes | Oxidation of the polycyclic aromatic structure and potential N-demethylation or other transformations. Could be involved in both activation and detoxification. | Which CYP isoforms (e.g., CYP1A1, CYP1B1) are primary metabolizers? What are the resulting metabolites? |
| Other Flavoenzymes | May contribute to the reduction of the nitro group. | What is the contribution of enzymes like NADPH:quinone oxidoreductase (NQO1) to the overall metabolism? |
Integration of Multi-Omics Approaches for Comprehensive Toxicity Pathway Analysis
To move beyond single-endpoint toxicity assessments, the integration of multi-omics technologies is essential for a holistic understanding of the toxicological pathways perturbed by this compound. Approaches combining transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes occurring within a biological system upon exposure.
Studies on other complex environmental contaminants have successfully utilized multi-omics to identify key toxicity pathways. nih.govmdpi.comnih.gov For example, integrated transcriptomic and metabolomic analyses have revealed mechanisms of toxicity for arsenic in human renal cells, identifying perturbations in purine (B94841) and lipid metabolism. nih.govmdpi.com Similar approaches have been applied to nitrated and heterocyclic PAHs, using the zebrafish model to investigate developmental toxicity and screen for mechanisms such as aryl hydrocarbon receptor (AHR) activation and oxidative stress. nih.govoup.comresearchgate.net
Future research should leverage these powerful technologies to:
Conduct Comprehensive Profiling: Perform global, unbiased profiling of gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) in relevant biological models (e.g., human cell lines, zebrafish, rodents) exposed to this compound.
Identify Key Toxicity Pathways: Integrate the multi-omics datasets to identify and map the key cellular and signaling pathways that are disrupted. This could reveal novel mechanisms of action beyond genotoxicity, such as impacts on cellular metabolism, oxidative stress, and inflammatory responses.
Discover and Validate Biomarkers: Identify potential biomarkers of exposure and effect from the omics data. These biomarkers could be used for monitoring human exposure and for developing more sensitive and predictive toxicity screening assays.
| Omics Technology | Information Provided | Potential Application for this compound |
| Transcriptomics | Changes in gene expression (mRNA levels). | Identify up- or down-regulated genes involved in metabolism, DNA repair, oxidative stress, and other toxicity pathways. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Validate transcriptomic findings at the protein level and identify changes in protein activity and signaling cascades. |
| Metabolomics | Changes in the levels of small molecule metabolites. | Reveal disruptions in endogenous metabolic pathways, such as energy metabolism, lipid metabolism, and amino acid metabolism. |
Development of Advanced Predictive Models for Novel Nitro-Azaarene Compounds
The number of potential nitro-azaarene compounds is vast, and it is impractical to test each one individually using traditional toxicological methods. Therefore, the development of advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a crucial future direction. nih.gov QSAR models use the chemical structure of a compound to predict its biological activity or toxicity. nih.govmdpi.comresearchgate.netresearchgate.net
Numerous QSAR studies have been conducted for nitroaromatic compounds, with varying degrees of success. mdpi.comnih.govnih.gov These models have used a range of molecular descriptors, including topological, quantum-chemical, and fragment-based descriptors, to predict endpoints like mutagenicity and acute toxicity. nih.govnih.gov However, many existing models have limitations, such as moderate predictive power and a restricted chemical space, which may not be applicable to the unique structural features of complex nitro-azaarenes like this compound. nih.gov
Future efforts in this area should focus on:
Expanding Chemical Databases: Curating larger and more diverse datasets of nitro-azaarene compounds with high-quality experimental toxicity data to train and validate new models.
Incorporating Mechanistic Descriptors: Developing and incorporating more sophisticated and mechanistically relevant descriptors into QSAR models. This could include parameters that account for metabolic activation pathways, DNA adduct formation potential, and interactions with specific receptors.
Utilizing Advanced Algorithms: Employing modern machine learning and artificial intelligence algorithms, such as deep learning and ensemble modeling, to build more robust and predictive QSAR models. nih.gov These models can better handle complex, non-linear relationships between chemical structure and toxicity. nih.gov
| Modeling Approach | Description | Relevance to Nitro-Azaarenes |
| Linear Regression Models | Establish a linear relationship between descriptors and toxicity. | Useful for identifying key contributing factors but may oversimplify complex interactions. |
| Support Vector Machines (SVM) | A machine learning approach for classification and regression. | Can handle non-linear relationships and has shown good performance for nitroaromatic compounds. nih.gov |
| Ensemble Models | Combine multiple individual models to improve predictive accuracy. | Can increase the robustness and reliability of toxicity predictions for novel compounds. nih.gov |
Exploration of Remediation and Mitigation Strategies Based on Fundamental Chemical Understanding
Given the potential for environmental contamination with nitro-azaarene compounds, it is imperative to develop effective remediation and mitigation strategies. nih.gov These strategies should be grounded in a fundamental understanding of the chemical and physical properties of compounds like this compound. The presence of both a nitro group and a polycyclic aza-aromatic system makes these compounds relatively recalcitrant to natural degradation. nih.gov
A variety of remediation techniques have been explored for other nitroaromatic compounds, which can be broadly classified into physicochemical and biological methods. nih.gov
Physicochemical Methods: These include adsorption onto materials like activated carbon, and chemical degradation processes. Reductive treatment using zero-valent iron has shown promise for some nitroaromatic contaminants. dtic.mil
Biological Methods (Bioremediation): This approach uses microorganisms (bacteria and fungi) or plants (phytoremediation) to degrade or sequester contaminants. nih.govmdpi.comnih.gov The effectiveness of bioremediation often depends on the ability of microbial enzymes to reduce the nitro group, initiating the degradation cascade. mdpi.com
Future research should focus on:
Characterizing Degradation Pathways: Investigating the abiotic and biotic degradation pathways of this compound under various environmental conditions (e.g., aerobic, anaerobic, different pH levels).
Developing Targeted Remediation Technologies: Designing and optimizing remediation technologies specifically for nitro-azaarenes. This could involve identifying or engineering microorganisms with enhanced degradation capabilities or developing novel catalytic systems for their chemical destruction.
Investigating Photodegradation: Exploring the role of sunlight in the degradation of these compounds in aquatic environments, including the potential formation of other toxic byproducts. nih.gov
| Remediation Strategy | Principle of Operation | Applicability to this compound |
| Bioremediation | Use of microorganisms to break down the compound. | Depends on identifying microbes that can metabolize the complex ring structure and reduce the nitro group. |
| Phytoremediation | Use of plants to take up and degrade or stabilize the compound. | Potential for large-scale, low-cost treatment of contaminated soils and water, though slower than other methods. nih.gov |
| Chemical Reduction (e.g., Zero-Valent Iron) | Abiotic reduction of the nitro group to less toxic amino derivatives. | The reactivity of the N-oxide and the complex aromatic system with reducing agents needs to be established. dtic.mil |
| Adsorption | Binding of the compound to a sorbent material like activated carbon. | Likely effective for removal from water, but is a separation, not a destruction, technology. |
Q & A
Q. How can nonlinear optical (NLO) properties like SHG and EOPE be experimentally measured for 3NNO, and what computational models support these measurements?
- Methodological Answer : Experimental SHG/EOPE analysis requires laser-based setups (e.g., Nd:YAG laser at 1064 nm) to measure frequency-dependent hyperpolarizabilities. Computationally, CAM-B3LYP/6-31+G* calculations predict dynamic β values at 1064 nm, with 3NNO showing lower β than 1NNO due to electron-withdrawing effects . Validate results against reference compounds (e.g., urea or nitroaniline derivatives) to ensure instrument calibration.
Q. What contradictions exist between computational predictions and experimental mutagenicity data for aromatic N-oxides, and how can they be resolved?
- Methodological Answer : Structure–activity relationship (SAR) fingerprint analysis reveals discrepancies in mutagenicity alerts for aromatic N-oxides. While some subclasses (e.g., quindioxins) show strong mutagenic correlations, others like 2,6-dimethylpyridine N-oxide exhibit antimutagenic properties . Resolve contradictions by combining in silico SAR models with high-throughput Ames tests and molecular docking studies to assess DNA-adduct formation.
Q. How do environmental factors (e.g., pH, UV irradiation) influence the degradation pathways of 3NNO in contaminated soils?
- Methodological Answer : Advanced oxidation processes (AOPs) like Fenton reactions or UV-activated persulfate degrade polycyclic aromatic hydrocarbons (PAHs) via hydroxyl radical (•OH) pathways. For 3NNO, simulate soil matrices with varying pH (4–9) and measure degradation kinetics using GC-MS or HPLC. Compare results to benzo[a]pyrene degradation profiles, which show pH-dependent half-lives under UV/goethite catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
